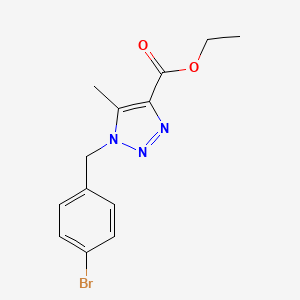

ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (hereafter referred to as Compound A) is a triazole derivative characterized by a 4-bromobenzyl substituent at the N1 position, a methyl group at C5, and an ethyl ester at C2. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 82% of a crystalline solid with a melting point of 117–119°C . Key spectroscopic features include:

- IR: Strong C=O stretch at 1748 cm⁻¹.

- ¹H NMR: Distinct signals for the ethyl ester (δ 1.26 ppm, triplet; δ 4.25 ppm, quartet) and the 4-bromobenzyl group (δ 5.62 ppm, singlet for CH₂; δ 7.31 ppm, doublet for aromatic protons) .

- Crystal Structure: Compound A is isomorphous with its 4-bromophenyl analogue, indicating similar packing motifs and lattice parameters .

Triazoles are valued for their stability, hydrogen-bonding capacity, and versatility in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPAQZSYTYLMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives

A foundational step involves synthesizing 5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be achieved by reacting 1-azido-4-bromobenzene with ethyl acetoacetate in the presence of potassium ethoxide in ethanol. This reaction yields the corresponding triazole carboxylic acid with approximately 40% yield.

Formation of Ethyl Ester

The carboxylic acid intermediate is then esterified to the ethyl ester form. This can be done by methylation or ethylation using alkyl halides (e.g., methyl iodide or ethyl bromide) in the presence of inorganic or organic bases such as potassium carbonate. The reaction is typically carried out in mixed solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 80°C for several hours (5–48 h).

Grignard Reagent Approach for Carboxylation

An alternative advanced method involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a starting material, which is treated with isopropylmagnesium chloride (a Grignard reagent) in THF at low temperatures (-78°C to 0°C). After reaction with a low alcohol, the mixture is further treated with isopropylmagnesium chloride-lithium chloride composite, followed by carbonation with CO₂ to introduce the carboxyl group at the 4-position. Acidification and extraction yield a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid. Subsequent methylation or ethylation steps yield the esterified product.

- The azide-alkyne cycloaddition is highly regioselective and efficient for constructing the 1,2,3-triazole ring, with copper(I) catalysts enhancing yield and selectivity.

- The use of potassium ethoxide in ethanol provides a mild base environment for the initial cycloaddition and carboxylation steps.

- Grignard reagent-based carboxylation allows for selective functionalization at the 4-position of the triazole ring, enabling subsequent esterification.

- Reaction temperatures and solvent choice critically affect yield and purity; low temperatures (-78°C to 0°C) are preferred during Grignard reactions to control reactivity and side reactions.

- Esterification under basic conditions with alkyl halides requires careful control of reaction time and temperature to avoid over-alkylation or decomposition.

The preparation of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves a multi-step synthetic approach centered on azide-alkyne cycloaddition to form the triazole ring, followed by strategic functional group transformations including Grignard-mediated carboxylation and esterification. The N-1 substitution with the 4-bromobenzyl group is typically introduced via alkylation. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is essential to maximize yield and purity. These methods are supported by diverse research findings and patent literature, providing a robust framework for the synthesis of this compound for research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

Substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of triazole oxides.

Reduction: Formation of dehalogenated triazoles.

Hydrolysis: Formation of triazole carboxylic acids.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. Research indicates that triazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of triazoles possess selective toxicity towards human cancer cells, with some compounds achieving IC50 values in the low micromolar range .

Case Study : A compound structurally related to this compound was tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. The results showed promising selectivity and efficacy, indicating the potential for further development in anticancer therapies .

Fungicidal Properties

Triazole derivatives are known for their fungicidal activities. This compound has been investigated for its ability to inhibit fungal growth. The mechanism typically involves disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Data Table: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 15 µg/mL |

| Related Triazole Compound | Aspergillus niger | 10 µg/mL |

This table illustrates the antifungal effectiveness of triazole compounds, suggesting that this compound may serve as a lead compound for developing new antifungal agents.

Coordination Chemistry

Triazoles are also utilized in coordination chemistry due to their ability to form stable complexes with metal ions. This compound can act as a ligand in metal coordination complexes.

Case Study : Research has shown that triazole-based ligands can stabilize metal ions in catalytic reactions. One study reported that complexes formed with copper and zinc exhibited enhanced catalytic activity in organic transformations . The ability of this compound to coordinate with metal ions could be explored for applications in catalysis.

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to these targets, while the ester group can influence its solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

Key Observations :

- Melting Points : Fluorophenyl derivatives exhibit higher melting points (125–127°C) due to stronger intermolecular interactions (e.g., C–F···H hydrogen bonds) .

- Spectroscopic Trends : The C=O stretch remains consistent (~1745–1748 cm⁻¹) across esters, while aromatic proton signals vary with substituent electronegativity .

Key Observations :

- Corrosion Inhibition : Chlorophenyl derivatives exhibit superior corrosion inhibition due to strong adsorption via Cl⁻ and aromatic π-interactions . Bromine’s larger size in Compound A may hinder similar efficacy.

- Biological Activity: Quinoline-substituted triazoles show antioxidant properties, suggesting that bulky substituents (e.g., bromobenzyl) could modulate activity in drug design .

- Coordination Chemistry : Compound A’s carboxylate group enables metal coordination, as seen in Zn(II)/Cd(II) polymers with 3,4-dimethylphenyl analogues .

Biological Activity

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 852180-99-5) is a member of the triazole family, characterized by its unique structural features that contribute to its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic applications.

- Molecular Formula : C₁₃H₁₄BrN₃O₂

- Molecular Weight : 324.17 g/mol

- Melting Point : 145 °C (decomposes) .

Triazoles, including this compound, are known to interact with various biological targets. They often exhibit anti-proliferative effects by inducing apoptosis in cancer cells and inhibiting key enzymes involved in cell division. The specific mechanism for this compound may involve the disruption of DNA synthesis or interference with cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole | MDA-MB-231 (Breast) | 17.83 | |

| Ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole | MCF-7 (Breast) | 19.73 |

These findings suggest that this compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antioxidant Activity

The antioxidant activity of triazoles is also noteworthy. Studies have utilized DPPH and ABTS assays to evaluate the radical scavenging ability of triazole derivatives. The effective concentration (EC50) values for related compounds indicate varying degrees of antioxidant activity:

| Compound | DPPH EC50 (μg/mL) | ABTS EC50 (μg/mL) |

|---|---|---|

| Compound A | 75.5 | 101.1 |

| Compound B | 299.1 | 441.5 |

These results highlight the potential of ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole-4-carboxylate as a promising antioxidant agent .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole was synthesized and tested for its antiproliferative activity against several cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, reinforcing the compound's potential as an anticancer agent .

Another study examined the structure-activity relationship (SAR) of various triazole derivatives, revealing that modifications on the benzyl group significantly influenced biological activity. This emphasizes the importance of structural optimization in enhancing therapeutic efficacy .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄·NaAsc) to enhance regioselectivity for 1,4-disubstituted triazoles.

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve reaction rates and yield compared to non-polar solvents.

- Temperature Control : Room-temperature reactions reduce side products (e.g., triazole regioisomers) .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cycloaddition | CuSO₄, NaAsc, DMSO, RT, 6h | 91% | >95% |

| Crystallization | Acetone/petroleum ether | 85% | 99% |

How do researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Key Techniques :

Q. Advanced Crystallographic Analysis :

-

X-ray Diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters:

a (Å) b (Å) c (Å) β (°) V (ų) 24.984 4.3919 12.040 94.4 1317.2 -

Hydrogen Bonding : Intramolecular C–H···O and intermolecular C–H···N interactions stabilize the crystal lattice .

What computational and experimental approaches are used to analyze electronic delocalization in the triazole ring?

Advanced Research Question

- Experimental Evidence :

- Bond length analysis (via X-ray) shows C–N bonds in the triazole ring (1.32–1.35 Å) are shorter than single bonds (1.47 Å), indicating π-electron delocalization .

- Computational Methods :

- DFT Calculations : HOMO-LUMO gaps reveal charge transfer between the triazole and bromobenzyl groups.

- NBO Analysis : Delocalization energy (~30 kcal/mol) confirms resonance stabilization .

Contradiction Resolution :

Discrepancies between experimental and calculated bond lengths may arise from crystal packing effects, requiring hybrid QM/MM models for accuracy .

How does the substitution pattern at the triazole 1- and 4-positions influence biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) :

- 1-Position (4-Bromobenzyl) : Enhances lipophilicity and membrane permeability, critical for antitumor activity (e.g., NCI-H522 lung cancer cells, 75% inhibition) .

- 4-Position (Methyl) : Steric hindrance may reduce binding affinity to target enzymes (e.g., cytochrome P450) but improves metabolic stability .

Q. Comparative Activity Table :

| Substituent (R) | Biological Target | % Inhibition |

|---|---|---|

| 4-Bromobenzyl | NCI-H522 (lung) | 75% |

| 2-Chlorophenyl | A498 (kidney) | 68% |

| Phenyl | UO-31 (kidney) | 75.5% |

Q. Methodological Note :

- Pharmacophore Modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic interactions driving activity .

How can crystallographic software (e.g., SHELXL, OLEX2) resolve ambiguities in hydrogen bonding networks for this compound?

Advanced Research Question

- SHELXL Refinement :

- OLEX2 Visualization :

Case Study :

In ethyl 1-(6-chloro-3-pyridylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, intermolecular C–H···N bonds form infinite chains along the b-axis, confirmed via SHELXL refinement .

What strategies mitigate contradictions in biological assay data across different cell lines?

Advanced Research Question

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, reducing variability from single-dose assays .

- Mechanistic Profiling : Combine apoptosis assays (Annexin V) with proteomics to validate target engagement (e.g., caspase-3 activation) .

Example Discrepancy :

A compound showing 75% inhibition in lung cancer cells (NCI-H522) but <50% in others may require tissue-specific uptake studies (e.g., LC-MS/MS quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.